![molecular formula C18H15NO3S B13129127 N-[(Benzenesulfonyl)oxy]-N-phenylaniline CAS No. 923034-56-4](/img/structure/B13129127.png)
N-[(Benzenesulfonyl)oxy]-N-phenylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diphenyl-O-(phenylsulfonyl)hydroxylamine is a compound that belongs to the class of O-substituted hydroxylamines. These compounds are known for their versatility in organic synthesis, particularly in the formation of C–N, N–N, O–N, and S–N bonds . N,N-Diphenyl-O-(phenylsulfonyl)hydroxylamine is characterized by the presence of diphenyl and phenylsulfonyl groups attached to a hydroxylamine moiety, making it a valuable reagent in various chemical transformations.
Métodos De Preparación
The synthesis of N,N-Diphenyl-O-(phenylsulfonyl)hydroxylamine typically involves the reaction of diphenylamine with phenylsulfonyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
N,N-Diphenyl-O-(phenylsulfonyl)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: It can participate in substitution reactions, where the phenylsulfonyl group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
N,N-Diphenyl-O-(phenylsulfonyl)hydroxylamine has several scientific research applications:
Chemistry: It is used as an electrophilic aminating agent, facilitating the formation of C–N and N–N bonds.
Biology: The compound’s ability to form stable intermediates makes it useful in the synthesis of biologically active molecules.
Medicine: It can be used in the development of pharmaceuticals, particularly in the synthesis of drugs that require specific amine functionalities.
Mecanismo De Acción
The mechanism by which N,N-Diphenyl-O-(phenylsulfonyl)hydroxylamine exerts its effects involves the formation of reactive intermediates. These intermediates can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparación Con Compuestos Similares
N,N-Diphenyl-O-(phenylsulfonyl)hydroxylamine can be compared with other O-substituted hydroxylamines such as:
- 2,4-Dinitrophenylhydroxylamine (DPH)
- O-(Diphenylphosphinyl)hydroxylamine (DPPH)
- Hydroxylamine-O-sulfonic acid (HOSA)
These compounds share similar reactivity patterns but differ in their specific substituents and the types of reactions they facilitate. N,N-Diphenyl-O-(phenylsulfonyl)hydroxylamine is unique due to its phenylsulfonyl group, which provides distinct reactivity and stability compared to other hydroxylamines.
Propiedades
Número CAS |
923034-56-4 |
|---|---|
Fórmula molecular |
C18H15NO3S |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
(N-phenylanilino) benzenesulfonate |
InChI |
InChI=1S/C18H15NO3S/c20-23(21,18-14-8-3-9-15-18)22-19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15H |
Clave InChI |
YODRJABBFJLEHA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC=CC=C2)OS(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3'-Methyl-[2,2'-bithiophene]-3-carboxylic acid](/img/structure/B13129050.png)
![Octanamide,N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-,ammoniumsalt](/img/structure/B13129051.png)
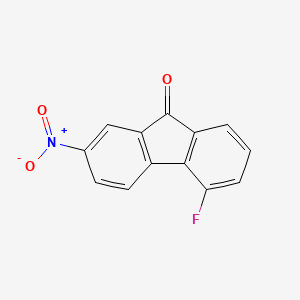


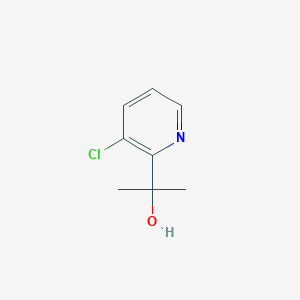
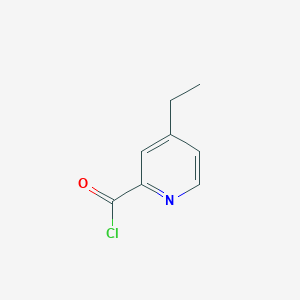
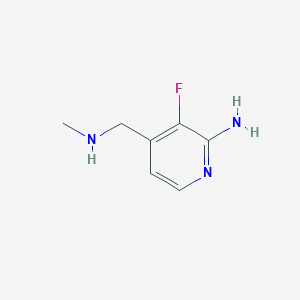
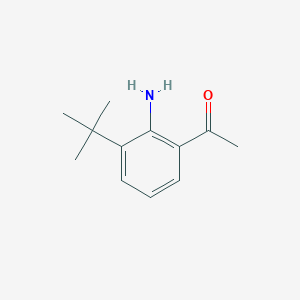

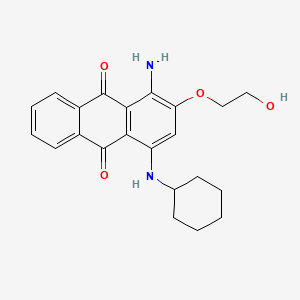
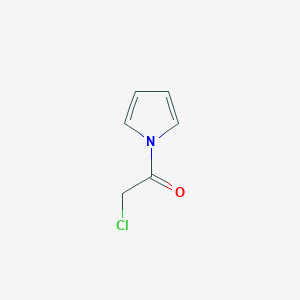

![1,5-Bis[(prop-2-en-1-yl)oxy]anthracene-9,10-dione](/img/structure/B13129116.png)
